molecular formula C9H7BrFIO2 B12853683 Ethyl 3-Bromo-5-fluoro-4-iodobenzoate

Ethyl 3-Bromo-5-fluoro-4-iodobenzoate

Cat. No.: B12853683
M. Wt: 372.96 g/mol
InChI Key: VQZKTSIBEMORRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Polyhalogenated Benzoate (B1203000) Esters in Contemporary Organic Chemistry

Polyhalogenated aromatic compounds are organic molecules that feature multiple halogen atoms and are significant in various scientific fields, including medicinal chemistry and materials science. nih.govmdpi.com These compounds serve as crucial intermediates for creating agrochemicals, pharmaceuticals, and other fine chemicals. google.comgoogle.com Benzoate esters, which are derivatives of benzoic acid, are particularly important building blocks in organic synthesis. semanticscholar.org

The presence of multiple halogen atoms on a benzoate ester scaffold provides chemists with a powerful tool for constructing complex molecules. The varied reactivity of different halogens allows for selective, stepwise modifications of the aromatic ring. This strategic functionalization is a cornerstone of modern synthetic chemistry, enabling the efficient assembly of intricate molecular targets that would be difficult to produce otherwise.

Structural Features and Chemical Significance of Bromine, Fluorine, and Iodine Substituents on Benzoate Esters

The utility of Ethyl 3-bromo-5-fluoro-4-iodobenzoate stems from the distinct chemical properties of its three halogen substituents—fluorine, bromine, and iodine. Each halogen imparts a unique reactivity to the carbon atom to which it is attached, allowing for a high degree of control in chemical reactions.

The carbon-iodine bond is the most reactive in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. researchgate.netossila.com This is followed by the carbon-bromine bond, while the carbon-fluorine bond is typically unreactive under these conditions. This hierarchy allows for selective functionalization; for instance, the iodine atom can be replaced in a coupling reaction while the bromine and fluorine atoms remain intact. ossila.com Subsequently, a different reaction can be performed at the bromine site under more forcing conditions.

Conversely, the carbon-fluorine bond is highly polarized due to fluorine's extreme electronegativity. This makes the carbon atom it is attached to susceptible to nucleophilic aromatic substitution (SNAr), a reaction in which a nucleophile displaces the fluoride (B91410) ion. ossila.comwikipedia.org In SNAr reactions, the reactivity trend is often the reverse of that for cross-coupling, with fluorine being the best leaving group among the halogens (F > Cl > Br > I). wikipedia.org

This orthogonal reactivity is a key feature of polyhalogenated systems. A synthetic chemist can use this compound to first perform a palladium-catalyzed cross-coupling at the iodine position, followed by a second cross-coupling at the bromine position, and finally a nucleophilic substitution at the fluorine position, thereby introducing three different substituents in a controlled manner.

Comparison of Halogen Reactivity on Aromatic Rings

Reaction Type Reactivity Order Rationale
Metal-Catalyzed Cross-Coupling I > Br > Cl > F Based on bond strength (C-I is weakest) and ease of oxidative addition. ossila.com
Nucleophilic Aromatic Substitution (SNAr) F > Cl > Br > I Based on the electronegativity of the halogen, which polarizes the C-X bond and stabilizes the intermediate. wikipedia.org
Electrophilic Aromatic Substitution F < Cl < Br < I Halogens are deactivating overall, but the deactivating inductive effect decreases down the group. quora.com
Lithium-Halogen Exchange I > Br > Cl The reaction rate correlates with the stability of the resulting aryllithium intermediate. nih.gov

Overview of Research Trajectories for Highly Substituted Aryl Systems

The development of highly substituted aromatic systems is a major focus of current chemical research, driven by the demand for novel molecules in medicine and materials science. nih.govnih.gov These scaffolds are often found at the core of new drugs and electronic materials. nih.gov

A significant area of research is the advancement of site-selective reactions that can predictably functionalize a specific position on a polyhalogenated ring. nih.govnih.govacs.org This involves designing specialized catalysts, ligands, and reaction conditions that can distinguish between similar C-X bonds. nih.gov These methods are crucial for minimizing waste and improving the efficiency of synthesizing complex molecules.

Another important research direction is the use of directed metalation techniques, such as directed ortho-lithiation. semanticscholar.orgresearchgate.net In this approach, a functional group on the aromatic ring directs a strong base to remove a proton from an adjacent position, creating a reactive organometallic species. This species can then react with various electrophiles to install a new substituent with high regioselectivity. For benzoic acids and their derivatives, the carboxylic acid or ester group can direct this lithiation, providing a powerful method for creating contiguously substituted patterns that are difficult to achieve through other means. researchgate.netrsc.org The continued development of these and other synthetic methodologies is expanding the toolkit available to chemists for the rational design and construction of highly functionalized aromatic molecules like this compound.

Retrosynthetic Strategies for Multi-Halogenated Benzoate Esters

Retrosynthetic analysis of this compound reveals several potential disconnection points. A primary strategy involves the sequential introduction of the halogen substituents onto a simpler benzoic acid or ethyl benzoate precursor. The order of these introductions is critical and is dictated by the directing effects of the existing substituents on the aromatic ring. For instance, the ester group is a meta-director, while halogens are ortho, para-directing. The interplay of these directing effects, along with the steric hindrance imposed by the growing number of substituents, must be carefully considered when planning the synthetic route.

An alternative retrosynthetic approach involves the construction of the halogenation pattern on a precursor molecule that is later converted to the ethyl benzoate. This could involve, for example, the Sandmeyer reaction on a suitably substituted aniline or the oxidation of a polyhalogenated toluene derivative.

Directed Halogenation Approaches for Regiocontrol

Achieving the specific 3-bromo-5-fluoro-4-iodo substitution pattern requires a high degree of regiocontrol. This is often accomplished through directed halogenation strategies, where existing functional groups on the aromatic ring guide the incoming electrophile to a specific position.

Electrophilic Bromination and Iodination on Activated or Deactivated Aromatics

The introduction of bromine and iodine onto the aromatic ring is typically achieved through electrophilic aromatic substitution. masterorganicchemistry.com For deactivated rings, such as those containing an electron-withdrawing ester group, a Lewis acid catalyst like FeBr₃ or AlCl₃ is often necessary to activate the halogen. masterorganicchemistry.comwikipedia.org The regioselectivity of these reactions is governed by the existing substituents. For example, starting with ethyl 3-fluorobenzoate, the fluorine atom would direct bromination to the ortho and para positions, while the ester group directs to the meta position. The ultimate position of bromination would be a result of the combined directing effects and steric factors. Similarly, iodination can be carried out using an electrophilic iodine source, often generated in situ from I₂ and an oxidizing agent. wikipedia.org

Introduction of Fluorine via Nucleophilic Fluorination or Electrophilic Fluorinating Reagents

Incorporating fluorine into an aromatic ring can be more challenging than other halogens. While electrophilic fluorination is possible, it can lead to mixtures of products. wikipedia.org A common strategy for introducing fluorine is through nucleophilic aromatic substitution on a precursor with a suitable leaving group, such as a nitro or diazonium group, at the desired position. However, this is generally more effective on activated rings. An alternative is the use of electrophilic fluorinating reagents, such as Selectfluor®, which can provide better regiocontrol in some cases. For instance, the fluorination of a di-substituted benzoic acid ester could be a viable route.

Diazotization-Mediated Halogenation (Sandmeyer-type Reactions) for Aryl Bromide and Iodide Formation

The Sandmeyer reaction is a powerful tool for introducing bromine or iodine onto an aromatic ring with high regioselectivity. wikipedia.orgbyjus.com This reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst. wikipedia.orgbyjus.com This method allows for the installation of a halogen at a position that might not be accessible through direct electrophilic halogenation. For the synthesis of this compound, a potential precursor could be an appropriately substituted amino-fluorobenzoate, which could then undergo sequential diazotization and Sandmeyer reactions to introduce the bromo and iodo substituents. It is important to note that while the classic Sandmeyer reaction is used for bromides and chlorides, the synthesis of aryl iodides from diazonium salts does not typically require a copper catalyst. organic-chemistry.org

Cross-Coupling Strategies for Sequential Halogen Introduction or Derivatization from Precursors

Modern synthetic chemistry offers powerful cross-coupling reactions that can be employed for the synthesis of polyhalogenated aromatics. These methods often involve the use of organometallic reagents and transition metal catalysts.

Utilizing Organometallic Reagents in C-X Bond Functionalization (X = Halogen)

Organometallic reagents, particularly organolithium compounds, play a crucial role in directed ortho-metalation (DoM). wikipedia.orgbaranlab.org This technique involves the deprotonation of an aromatic C-H bond that is ortho to a directing metalation group (DMG) by a strong base, typically an alkyllithium. wikipedia.orgbaranlab.orguwindsor.ca The resulting aryllithium species can then react with an electrophile, such as a halogen source, to introduce a substituent at the targeted position. The ester group in ethyl benzoate can act as a DMG, directing lithiation to the ortho position. This strategy can be highly effective for the regioselective introduction of halogens.

Another powerful technique is the halogen-metal exchange reaction, where an aryl halide is treated with an organolithium reagent to generate a new aryllithium species. ias.ac.in This allows for the conversion of one halogen to another or the introduction of other functional groups. For example, a bromo-substituted precursor could undergo lithium-halogen exchange, and the resulting aryllithium could be quenched with an electrophilic iodine source to install the iodo group.

Below is a table summarizing the key synthetic strategies discussed:

Synthetic Strategy Description Key Reagents/Conditions Advantages Limitations
Electrophilic Halogenation Direct introduction of halogens onto the aromatic ring.Br₂/FeBr₃, I₂/oxidizing agentStraightforward for some substrates.Regiocontrol can be challenging with multiple directing groups.
Sandmeyer Reaction Conversion of an amino group to a halogen via a diazonium salt.NaNO₂, HCl; CuBr, KIExcellent regiocontrol.Requires an amine precursor.
Directed ortho-Metalation (DoM) Regioselective deprotonation and subsequent reaction with an electrophile.n-BuLi, sec-BuLi; electrophilic halogen sourceHigh regioselectivity.Requires a directing group and cryogenic temperatures.
Halogen-Metal Exchange Exchange of a halogen with a metal, followed by reaction with an electrophile.n-BuLi, t-BuLi; electrophilic halogen sourceAllows for functionalization at the site of an existing halogen.The starting aryl halide must be available.

Synthetic Pathways and Esterification Methods for this compound

This compound is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. The precise arrangement of its halogen substituents and the presence of the ethyl ester group make it a versatile intermediate. This article explores the synthetic methodologies for obtaining this compound and its analogs, with a focus on esterification techniques and a comparative analysis of different synthetic routes.

Properties

Molecular Formula

C9H7BrFIO2

Molecular Weight

372.96 g/mol

IUPAC Name

ethyl 3-bromo-5-fluoro-4-iodobenzoate

InChI

InChI=1S/C9H7BrFIO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2H2,1H3

InChI Key

VQZKTSIBEMORRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)I)F

Origin of Product

United States

Chemical Transformations and Synthetic Utility of Ethyl 3 Bromo 5 Fluoro 4 Iodobenzoate

Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The reactivity of aryl halides in these reactions is highly dependent on the nature of the halogen, generally following the order I > Br > Cl > F. This predictable selectivity allows for the stepwise functionalization of polyhalogenated substrates like Ethyl 3-bromo-5-fluoro-4-iodobenzoate, with the carbon-iodine bond being the most reactive site.

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is noted for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-containing reagents. nih.govlibretexts.org

Due to the differential reactivity of the halogens, the Suzuki-Miyaura reaction on this compound can be performed with high regioselectivity. The reaction will preferentially occur at the most labile carbon-iodine bond, leaving the bromo and fluoro substituents intact for potential subsequent transformations. This allows for the synthesis of complex biaryl compounds. nih.govmit.edu A variety of palladium catalysts, such as those based on phosphine ligands, can be employed to facilitate this transformation. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Reaction occurs selectively at the C-I bond.

Boronic Acid/Ester PartnerCatalyst SystemBaseSolventExpected Product
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OEthyl 3-bromo-5-fluoro-[1,1'-biphenyl]-4-carboxylate
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃DioxaneEthyl 3-bromo-5-fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylate
Thiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄2-MeTHFEthyl 3-bromo-5-fluoro-4-(thiophen-2-yl)benzoate
Methylboronic acidPd(OAc)₂ / RuPhosK₃PO₄THF/H₂OEthyl 3-bromo-5-fluoro-4-methylbenzoate

The Heck reaction is a palladium-catalyzed method for forming a substituted alkene through the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base. organic-chemistry.org This reaction is a cornerstone of C-C bond formation, specifically for the synthesis of styrenes and other vinylated aromatic compounds. The mechanism typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by alkene insertion and β-hydride elimination.

Applying the Heck reaction to this compound allows for selective olefination at the C-4 position. The carbon-iodine bond's high reactivity ensures that the coupling proceeds at this site, while the C-Br and C-F bonds remain unaffected under controlled conditions. This selectivity provides a straightforward route to various substituted cinnamate ester derivatives.

Table 2: Examples of Heck Reaction with this compound Reaction occurs selectively at the C-I bond.

Alkene PartnerCatalyst SystemBaseSolventExpected Product
StyrenePd(OAc)₂Et₃NDMF(E)-Ethyl 3-bromo-5-fluoro-4-styrylbenzoate
Ethyl acrylatePd(PPh₃)₄K₂CO₃Acetonitrile(E)-Ethyl 3-(3-bromo-5-fluoro-4-(ethoxycarbonyl)phenyl)acrylate
1-OctenePdCl₂(PPh₃)₂NaOAcDMA(E)-Ethyl 3-bromo-5-fluoro-4-(oct-1-en-1-yl)benzoate

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of an amine base like triethylamine. organic-chemistry.orgresearchgate.net This method is highly efficient for the synthesis of substituted alkynes and conjugated enynes. gelest.com

The inherent reactivity difference among the halogens on this compound makes the Sonogashira coupling a highly selective process. The reaction occurs exclusively at the C-I bond, enabling the direct incorporation of an alkyne moiety at the C-4 position. This provides a powerful method for synthesizing precursors to polycyclic aromatic compounds and other complex molecules. researchgate.net

Table 3: Examples of Sonogashira Coupling with this compound Reaction occurs selectively at the C-I bond.

Terminal Alkyne PartnerCatalyst SystemBaseSolventExpected Product
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFEthyl 3-bromo-5-fluoro-4-(phenylethynyl)benzoate
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDiisopropylamineTolueneEthyl 3-bromo-5-fluoro-4-((trimethylsilyl)ethynyl)benzoate
1-HeptynePd(OAc)₂ / PPh₃ / CuIPiperidineDMFEthyl 3-bromo-5-fluoro-4-(hept-1-yn-1-yl)benzoate
Propargyl alcoholPdCl₂(dppf) / CuIEt₃NAcetonitrileEthyl 3-bromo-5-fluoro-4-(3-hydroxyprop-1-yn-1-yl)benzoate

The Negishi and Stille couplings are versatile palladium-catalyzed reactions for creating C-C bonds. The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. nobelprize.orgresearchgate.net The Stille coupling employs organotin (stannane) reagents, which are valued for their stability and compatibility with a wide range of reaction conditions, though the toxicity of tin compounds is a drawback. nobelprize.orgorganic-chemistry.org

Both reactions follow the same reactivity trend for halogens (I > Br), allowing for the selective functionalization of this compound at the C-I bond. nobelprize.org These methods expand the scope of possible substitutions beyond what is achievable with Suzuki or Heck reactions, allowing for the introduction of various alkyl, vinyl, and aryl groups.

Table 4: Examples of Negishi and Stille Coupling with this compound Reaction occurs selectively at the C-I bond.

Coupling TypeOrganometallic ReagentCatalystSolventExpected Product
NegishiPhenylzinc chloridePd(PPh₃)₄THFEthyl 3-bromo-5-fluoro-[1,1'-biphenyl]-4-carboxylate
NegishiVinylzinc bromidePdCl₂(dppf)THFEthyl 3-bromo-5-fluoro-4-vinylbenzoate
StilleTributyl(phenyl)stannanePd(PPh₃)₄TolueneEthyl 3-bromo-5-fluoro-[1,1'-biphenyl]-4-carboxylate
StilleTributyl(vinyl)stannanePdCl₂(AsPh₃)₂DioxaneEthyl 3-bromo-5-fluoro-4-vinylbenzoate

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions offer an alternative to palladium-catalyzed systems for certain transformations. mdpi.com These reactions, often referred to as Ullmann-type couplings, can be used to form C-C, C-O, C-S, and C-N bonds. While sometimes requiring higher temperatures than their palladium-catalyzed counterparts, copper catalysis can be advantageous due to its lower cost and different reactivity profile. mdpi.com For substrates like iodobenzoates, copper-catalyzed protocols can efficiently mediate coupling with various partners. acs.orgacs.org For instance, copper can facilitate the coupling of aryl iodides with organozinc reagents. nih.gov

In the case of this compound, copper-mediated coupling would be expected to proceed selectively at the highly reactive carbon-iodine bond. This allows for the introduction of various functionalities while preserving the other halogen sites for subsequent reactions.

Table 5: Examples of Copper-Mediated Coupling with this compound Reaction occurs selectively at the C-I bond.

Coupling PartnerCopper SourceLigand/AdditiveSolventExpected Product
PhenolCuIL-ProlineDMSOEthyl 3-bromo-5-fluoro-4-phenoxybenzoate
ThiophenolCu₂O1,10-PhenanthrolineTolueneEthyl 3-bromo-5-fluoro-4-(phenylthio)benzoate
Diethyl phosphiteCuIDMEDADioxaneEthyl 4-(diethoxyphosphoryl)-3-bromo-5-fluorobenzoate

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. semanticscholar.org

The reactivity of halogens as leaving groups in SNAr reactions is typically the reverse of that seen in metal-catalyzed couplings: F > Cl > Br > I. youtube.com This is because the rate-determining step is the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.

In this compound, the ethyl ester group is a moderate electron-withdrawing group. While it is not positioned ortho or para to the fluorine atom, the cumulative inductive electron-withdrawing effect of the ester and the other two halogen atoms (Br and I) increases the electrophilicity of the ring. Consequently, under suitable conditions with strong nucleophiles, an SNAr reaction could occur, with the highly activated fluorine atom being the most probable leaving group. beilstein-journals.orgnih.gov

Table 6: Potential SNAr Reactions with this compound Reaction occurs selectively at the C-F bond.

NucleophileBaseSolventExpected Product
Sodium methoxide (NaOMe)-MethanolEthyl 3-bromo-4-iodo-5-methoxybenzoate
Sodium hydrosulfide (NaSH)-DMFEthyl 3-bromo-4-iodo-5-mercaptobenzoate
Ammonia (NH₃)-Ethanol (sealed tube)Ethyl 5-amino-3-bromo-4-iodobenzoate
PiperidineK₂CO₃DMSOEthyl 3-bromo-4-iodo-5-(piperidin-1-yl)benzoate

Metalation Reactions (e.g., Lithiation, Magnesiation, Zincation) and Subsequent Electrophilic Quenching

The presence of multiple halogen atoms on the aromatic ring of this compound makes it an excellent candidate for metalation reactions. These reactions, which involve the replacement of a halogen atom with a metal, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these reactions is typically governed by the nature of the halogen and the reaction conditions.

Halogen-Metal Exchange:

The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, making the iodine atom the primary site for halogen-metal exchange. Treatment of this compound with organolithium reagents (such as n-butyllithium or tert-butyllithium), Grignard reagents (like isopropylmagnesium chloride), or organozinc compounds would selectively generate an organometallic intermediate at the C-4 position.

For instance, a lithium-iodine exchange can be readily achieved at low temperatures (e.g., -78 °C) to form the corresponding aryllithium species. This highly reactive intermediate can then be trapped with a wide range of electrophiles to introduce various substituents at the C-4 position. Similarly, iodine-magnesium exchange can be performed to generate a Grignard reagent, which offers a milder alternative to the often more reactive organolithiums. Halogen-zinc exchange reactions provide access to organozinc reagents, which are known for their high functional group tolerance and are particularly useful in cross-coupling reactions.

The table below illustrates the potential outcomes of quenching the C-4 metalated intermediate with various electrophiles.

Metalating AgentElectrophileQuenched Product at C-4
n-BuLiDMF-CHO (Formyl)
i-PrMgCl·LiClCO₂-COOH (Carboxyl)
Et₂ZnAllyl bromide-CH₂CH=CH₂ (Allyl)
n-BuLiB(OMe)₃-B(OH)₂ (Boronic acid)
i-PrMgClPhCHO-CH(OH)Ph (alpha-hydroxybenzyl)

Directed Ortho-Metalation (DoM):

While halogen-metal exchange is the more probable pathway, direct deprotonation (lithiation) of an aromatic C-H bond is also a possibility, directed by the electron-withdrawing and coordinating ability of the ester and fluoro substituents. The most acidic proton is likely the one at the C-6 position, ortho to the ester group. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could potentially lead to the formation of a C-6 lithiated species. Subsequent quenching with an electrophile would introduce a substituent at this position.

Selective Functional Group Interconversions on the Benzoate (B1203000) Ester Moiety

The ethyl benzoate moiety of the title compound can undergo a variety of selective transformations to other functional groups, further expanding its synthetic utility. These reactions are typically performed under conditions that leave the carbon-halogen bonds intact.

Hydrolysis:

The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, using reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solvent, is a common method. The resulting carboxylate salt can be protonated in an acidic workup to yield 3-bromo-5-fluoro-4-iodobenzoic acid. This carboxylic acid is a versatile intermediate that can be used in amide bond formations, converted to an acid chloride, or participate in various decarboxylation reactions.

Reduction:

The ester can be selectively reduced to the corresponding benzyl alcohol, (3-bromo-5-fluoro-4-iodophenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). The resulting alcohol can be further oxidized to the aldehyde or used in etherification or esterification reactions.

Amidation:

Direct conversion of the ester to an amide can be achieved by heating it with an amine, often in the presence of a catalyst. Alternatively, the ester can be hydrolyzed to the carboxylic acid first, which is then coupled with an amine using a standard coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The table below summarizes these key transformations.

Reagent(s)Product Functional Group
1. NaOH, H₂O/EtOH; 2. H₃O⁺-COOH (Carboxylic acid)
LiAlH₄, THF-CH₂OH (Alcohol)
RNH₂, heat or coupling agent-CONHR (Amide)

Synthesis of Complex Polycyclic and Heterocyclic Systems from this compound

The multiple reactive sites on this compound make it an attractive starting material for the synthesis of complex polycyclic and heterocyclic systems. By combining the metalation and functional group interconversion strategies discussed above, intricate molecular scaffolds can be constructed through sequential bond-forming reactions.

Synthesis of Heterocyclic Systems:

A common strategy for synthesizing heterocyclic compounds is to introduce functionalities that can undergo intramolecular cyclization. For example, the C-4 aryllithium species, generated via iodine-lithium exchange, can be reacted with a suitable electrophile to introduce a side chain. Subsequent manipulation of the ester group and the introduced side chain can lead to cyclization.

For instance, quenching the aryllithium with an epoxide would introduce a β-hydroxyethyl group. The ester could then be hydrolyzed to the carboxylic acid, and subsequent acid-catalyzed intramolecular esterification (lactonization) would yield a benzofuranone derivative.

Another approach involves palladium-catalyzed cross-coupling reactions. For example, a Sonogashira coupling at the C-4 position (after conversion to the organozinc or organostannane reagent) with a terminal alkyne bearing a nucleophilic group could be followed by an intramolecular cyclization to form various heterocyclic systems like indoles or quinolines, depending on the nature of the coupling partner and subsequent reaction conditions.

Synthesis of Polycyclic Systems:

The construction of polycyclic aromatic hydrocarbons (PAHs) or other fused ring systems can be envisioned through intramolecular cyclization reactions of appropriately substituted derivatives of this compound.

One potential route could involve a Suzuki or Stille coupling at the C-4 position to introduce a 2-vinylphenyl group. The ester at C-1 could then be reduced to a methyl group in several steps. Subsequent intramolecular Friedel-Crafts type cyclization under acidic conditions could lead to the formation of a fluorene or fluoranthene derivative.

Alternatively, a double cross-coupling reaction could be employed. For example, after the initial functionalization at C-4, the bromine at C-3 could be subjected to a second cross-coupling reaction. If the two introduced groups are designed to react with each other, a new ring can be formed. For instance, a Suzuki coupling at C-4 with a boronic acid bearing an ortho-formyl group, followed by a Wittig reaction at C-3 (after conversion of the bromine to a phosphonium salt) could lead to an intermediate that can undergo an intramolecular Diels-Alder reaction to build a complex polycyclic system.

The following table provides a conceptual overview of these synthetic strategies.

Target SystemKey Reactions
Benzofuranone1. I/Li exchange & reaction with epoxide; 2. Ester hydrolysis; 3. Intramolecular lactonization
Indole1. I/Zn exchange & Sonogashira coupling with an ortho-amino-substituted alkyne; 2. Intramolecular cyclization
Fluorene1. I/Sn exchange & Stille coupling with 2-vinylphenylstannane; 2. Reduction of ester; 3. Intramolecular Friedel-Crafts cyclization

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Ethyl 3 Bromo 5 Fluoro 4 Iodobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei. For Ethyl 3-Bromo-5-fluoro-4-iodobenzoate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete structural picture.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Analysis

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra offer the initial and most direct insights into the molecular structure.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl ester group. The two aromatic protons will appear as doublets due to coupling with the neighboring fluorine atom. The chemical shifts will be influenced by the cumulative electronic effects of the bromo, fluoro, and iodo substituents. The ethyl group will present as a quartet for the methylene (-CH2-) protons, coupled to the methyl (-CH3) protons, which will appear as a triplet.

The ¹³C NMR spectrum will reveal signals for each unique carbon atom in the molecule. The aromatic region will display six distinct signals, with their chemical shifts dictated by the attached halogen and ester functionalities. The carbonyl carbon of the ester will have a characteristic downfield shift. The methylene and methyl carbons of the ethyl group will also show unique resonances.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial technique. It will show a single resonance for the fluorine atom on the aromatic ring. The coupling of this fluorine with the adjacent aromatic protons (³JHF) will be observable in both the ¹H and ¹⁹F spectra, providing key connectivity information.

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment
¹H ~8.0-8.2 d J(H,F) = ~6-8 Aromatic CH
¹H ~7.8-8.0 d J(H,F) = ~8-10 Aromatic CH
¹H ~4.4 q J(H,H) = ~7.1 -OCH₂CH₃
¹H ~1.4 t J(H,H) = ~7.1 -OCH₂CH₃
¹³C ~164 s - C=O
¹³C ~140-160 (C-F) d ¹J(C,F) = ~240-260 Aromatic C-F
¹³C ~110-135 m - Other Aromatic C
¹³C ~115 (C-Br) s - Aromatic C-Br
¹³C ~95 (C-I) s - Aromatic C-I
¹³C ~62 s - -OCH₂CH₃
¹³C ~14 s - -OCH₂CH₃

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Elucidation

Two-dimensional NMR experiments are instrumental in assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment would confirm the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the ethyl group and the aromatic protons to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for establishing long-range (2-3 bond) correlations. Key expected correlations would be between the aromatic protons and the carbonyl carbon, and between the methylene protons and the carbonyl carbon, confirming the ester functionality and its position. Correlations between the aromatic protons and the halogen-substituted carbons would further solidify the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments reveal through-space proximity of nuclei. For this molecule, NOESY could show correlations between the protons of the ethyl group and the aromatic proton at the C6 position, providing information about the preferred conformation of the ester group relative to the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula with high confidence. For this compound (C₉H₇BrFIO₂), the expected monoisotopic mass would be calculated, and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I) would be a key signature in the mass spectrum.

Expected HRMS Data

Ion Calculated m/z
[M]⁺ 371.8680
[M+H]⁺ 372.8758

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H stretch Aromatic
~2980-2850 C-H stretch Aliphatic (ethyl)
~1720 C=O stretch Ester
~1600-1450 C=C stretch Aromatic ring
~1250 C-O stretch Ester
~1100-1000 C-F stretch Aryl fluoride (B91410)

Chromatographic Methods (HPLC, GC) Coupled with Spectroscopic Detectors for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of the synthesized compound and for analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC) : HPLC, likely using a reversed-phase column (e.g., C18) with a mobile phase such as a methanol/water or acetonitrile/water gradient, would be an effective method for purity determination. A UV detector would be suitable for detection, given the aromatic nature of the compound.

Gas Chromatography (GC) : GC, coupled with a mass spectrometer (GC-MS), could also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable. The mass spectrometer would provide mass information for the eluting peak, confirming its identity.

These chromatographic methods are crucial for ensuring that the spectroscopic data obtained is from a pure sample of this compound.

Computational Chemistry and Theoretical Studies on Ethyl 3 Bromo 5 Fluoro 4 Iodobenzoate

Electronic Structure and Reactivity Predictions using Quantum Chemical Methods

Quantum chemical methods are fundamental to predicting the electronic structure and reactivity of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For Ethyl 3-Bromo-5-fluoro-4-iodobenzoate, DFT calculations can provide insights into its ground state properties, such as molecular geometry, electronic distribution, and thermodynamic stability. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is crucial for obtaining accurate results. These calculations would reveal the bond lengths, bond angles, and dihedral angles of the molecule, providing a detailed three-dimensional structure. Furthermore, the calculated electron density can be used to determine properties like the dipole moment and Mulliken atomic charges, which indicate the polarity and the partial charges on each atom, respectively.

Illustrative Data from DFT Calculations

Property Predicted Value
Optimized Bond Length C-Br (Å) Value
Optimized Bond Length C-I (Å) Value
Optimized Bond Length C-F (Å) Value
Dipole Moment (Debye) Value
Mulliken Charge on Bromine Value
Mulliken Charge on Iodine Value

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their formulation. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide increasingly accurate descriptions of the electronic structure. For this compound, high-accuracy ab initio calculations could be employed to refine the results obtained from DFT. These methods are computationally more expensive but can provide benchmark data for properties such as the total electronic energy and ionization potential. The results from these calculations would serve as a reference for validating the accuracy of less computationally demanding methods.

Analysis of Bond Strengths, Electrostatic Potentials, and Frontier Molecular Orbitals

A deeper understanding of the chemical behavior of this compound can be gained by analyzing its bond strengths, electrostatic potential, and frontier molecular orbitals. The bond dissociation energies for the C-Br, C-I, and C-F bonds can be calculated to predict which bond is most likely to break during a chemical reaction. The electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. For this compound, the ESP map would likely show negative potential around the electronegative fluorine, oxygen, and bromine atoms, and positive potential around the hydrogen atoms of the ethyl group and the aromatic ring.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this molecule, the HOMO is expected to be localized on the aromatic ring and the halogen atoms with lone pairs, while the LUMO is likely to be distributed over the carbonyl group and the aromatic ring.

Frontier Molecular Orbital Analysis

Orbital Energy (eV) Description
HOMO Value Electron-rich regions, potential sites for electrophilic attack.
LUMO Value Electron-deficient regions, potential sites for nucleophilic attack.

Simulation of Reaction Mechanisms and Transition States for Derivatization

Computational methods can be used to simulate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For instance, the mechanism of nucleophilic aromatic substitution on this molecule could be investigated, predicting which of the halogen atoms is most likely to be substituted. The calculations would provide the structures and energies of the reactants, transition states, intermediates, and products, offering a complete energetic profile of the reaction.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules. For this compound, the ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. Theoretical predictions of ¹⁹F NMR chemical shifts are particularly valuable for fluorinated aromatic compounds. nih.gov

Similarly, the infrared (IR) spectrum can be simulated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. The predicted IR spectrum would show characteristic peaks for the C=O stretching of the ester group, C-H stretching of the aromatic ring and the ethyl group, and the vibrations of the C-Br, C-I, and C-F bonds.

Predicted Spectroscopic Data

Spectroscopic Parameter Predicted Value
¹H NMR Chemical Shift (ppm) - Aromatic CH Value
¹³C NMR Chemical Shift (ppm) - C=O Value
¹⁹F NMR Chemical Shift (ppm) Value

Conformational Landscape and Energetics of Rotational Isomers

The presence of the ethyl ester group introduces conformational flexibility to the this compound molecule. The rotation around the C-O single bond of the ester group can lead to different rotational isomers (conformers). Computational methods can be used to explore the conformational landscape of the molecule by performing a systematic scan of the relevant dihedral angles. This analysis would identify the most stable conformer(s) and the energy barriers for rotation between them. Understanding the conformational preferences is important as it can influence the molecule's physical properties and its interactions with other molecules.

Applications of Ethyl 3 Bromo 5 Fluoro 4 Iodobenzoate As a Key Building Block in Synthetic Research

Precursor in the Synthesis of Diverse Organic Libraries

The structure of Ethyl 3-bromo-5-fluoro-4-iodobenzoate is particularly well-suited for the generation of diverse organic libraries, which are essential for high-throughput screening in drug discovery and materials science. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-F) allows for a programmed and site-selective introduction of various molecular fragments.

Chemists can exploit this reactivity difference to perform sequential cross-coupling reactions. For instance, the more reactive C-I bond can be selectively functionalized through reactions like Suzuki, Sonogashira, or Heck couplings, leaving the C-Br bond intact for a subsequent, different coupling reaction under more forcing conditions. This stepwise approach enables the systematic variation of substituents around the aromatic core, leading to the rapid generation of a large number of distinct compounds from a single starting material. This strategy is a cornerstone of combinatorial chemistry, facilitating the exploration of vast chemical space to identify molecules with desired biological activities or material properties.

Below is a representative table illustrating the potential for diversification using this compound in sequential cross-coupling reactions.

StepReaction TypeCoupling PartnerResulting Structure
1Suzuki Coupling (at Iodine)Arylboronic acid3-Bromo-5-fluoro-4-arylbenzoate derivative
2Sonogashira Coupling (at Bromine)Terminal alkyne3-Alkynyl-5-fluoro-4-arylbenzoate derivative
3Ester Hydrolysis/AmidationAmine3-Alkynyl-5-fluoro-4-arylbenzamide derivative

Role in the Development of New Reagents and Catalysts

While direct applications of this compound in the final structure of reagents and catalysts are not extensively documented, its role as a precursor to functionalized ligands and organometallic complexes is significant. The ability to introduce specific functionalities at defined positions on the aromatic ring is crucial for tuning the electronic and steric properties of ligands, which in turn dictates the activity and selectivity of a catalyst.

For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used as a coordinating group or further functionalized. The halogenated sites offer handles for introducing phosphine, amine, or other coordinating groups through cross-coupling reactions. The resulting polysubstituted aromatic compounds can serve as scaffolds for novel ligands in transition-metal catalysis. The precise arrangement of different substituents allows for the fine-tuning of the ligand's properties to optimize catalytic performance for specific transformations.

Intermediate for the Creation of Complex Natural Product Analogues and Designed Molecules

The synthesis of natural products and their analogues is a driving force in organic chemistry, often leading to the discovery of new therapeutic agents. This compound serves as a valuable starting material for the construction of highly substituted aromatic cores found in various natural products and designed bioactive molecules.

The strategic placement of halogens allows for the regioselective introduction of complex side chains and the formation of biaryl linkages, which are common motifs in natural products. For instance, a Suzuki coupling at the iodine position followed by an intramolecular cyclization could be a key step in the synthesis of a complex heterocyclic system. The fluorine atom can also play a crucial role, as the incorporation of fluorine into bioactive molecules is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The ability to build up molecular complexity in a controlled manner from this versatile building block makes it a powerful tool in the synthesis of novel compounds with potential therapeutic applications.

Contribution to Methodological Advancements in Organic Synthesis

The unique electronic and steric properties of this compound make it an excellent substrate for the development and optimization of new synthetic methodologies, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. The presence of multiple, distinct halogen atoms allows researchers to probe the selectivity and efficiency of new catalytic systems.

A significant area of methodological advancement is the development of site-selective cross-coupling reactions on polyhalogenated substrates. Research in this area aims to achieve high selectivity for the reaction at one halogen atom over others, which is a formidable challenge. This compound can be used as a model substrate to test the efficacy of new ligands, catalysts, and reaction conditions designed to control this selectivity. For example, a new palladium catalyst system could be evaluated based on its ability to selectively catalyze a reaction at the C-I bond without affecting the C-Br bond, or vice versa.

Furthermore, the fluorine substituent can influence the reactivity of the adjacent halogen atoms through electronic effects, providing a platform to study the subtle interplay of electronic and steric factors in directing the outcome of a reaction. Such studies are crucial for expanding the synthetic chemist's toolkit and enabling the more efficient and predictable synthesis of complex molecules.

The table below summarizes the key functional groups of this compound and their respective roles in synthetic applications.

Functional GroupPositionReactivity/RolePotential Synthetic Transformations
Iodine4Most reactive halogenSuzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig couplings
Bromine3Moderately reactive halogenCross-coupling reactions under more forcing conditions than iodine
Fluorine5Least reactive halogen, electronic modifierGenerally unreactive in cross-coupling, influences reactivity of other sites, enhances drug properties
Ethyl Ester1Modifiable functional groupHydrolysis to carboxylic acid, amidation, reduction to alcohol

Future Directions and Emerging Research Avenues for Polyhalogenated Benzoate Esters

Development of Eco-Friendly and Sustainable Synthetic Routes

The chemical industry is increasingly under pressure to adopt greener and more sustainable practices. For the synthesis of polyhalogenated benzoate (B1203000) esters, this translates to a move away from harsh reagents, hazardous solvents, and energy-intensive processes.

One promising approach is the adoption of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can dramatically reduce reaction times, increase product yields, and often enables the use of less hazardous solvents, or even solvent-free conditions. nih.govbohrium.com For instance, the esterification of benzoic acids and the halogenation of aromatic rings can be significantly accelerated under microwave heating. nih.gov

Another key area is the development of solvent-free reaction conditions and the use of greener solvents . Traditional organic solvents are often volatile, flammable, and toxic. Research is actively exploring alternatives such as ionic liquids and deep eutectic solvents, which are non-volatile and can often be recycled. dergipark.org.tr Furthermore, solid-state reactions and mechanochemistry, where mechanical force is used to induce chemical reactions, are emerging as viable solvent-free alternatives for the synthesis of complex organic molecules.

The principles of atom economy are also central to sustainable synthesis. This involves designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. labmanager.com For polyhalogenated benzoates, this means developing highly selective halogenation methods that avoid the formation of unwanted byproducts and the need for protecting groups. taylorfrancis.com Enzymatic halogenation, using enzymes like halogenases, offers a highly selective and environmentally benign alternative to traditional chemical methods, operating under mild conditions with high regioselectivity. researchgate.net

Synthesis StrategyKey AdvantagesRelevant Research Areas
Microwave-Assisted SynthesisReduced reaction times, increased yields, potential for solvent-free conditions.Esterification, Halogenation. nih.govbohrium.com
Green SolventsReduced volatility, toxicity, and flammability; potential for recyclability.Ionic liquids, Deep eutectic solvents. dergipark.org.tr
Atom EconomyMaximizes incorporation of starting materials into the final product, minimizing waste.Selective halogenation, enzymatic reactions. labmanager.comtaylorfrancis.com

Exploration of Novel Catalytic Systems for Challenging Transformations

The selective functionalization of polyhalogenated aromatic rings, where different halogens can be targeted based on their reactivity, is a significant challenge. The development of novel catalytic systems is crucial for achieving high selectivity and efficiency in these transformations.

Palladium- and nickel-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. acs.orgnih.gov For polyhalogenated benzoates, these catalysts can be designed to selectively activate one C-X bond over another (e.g., C-I vs. C-Br). The choice of ligand plays a critical role in controlling the selectivity of these reactions. nih.govacs.org Researchers are continuously developing new phosphine and N-heterocyclic carbene (NHC) ligands that can fine-tune the electronic and steric properties of the metal center, enabling previously difficult transformations. nih.gov

The use of earth-abundant metal catalysts , such as those based on iron, copper, and cobalt, is a growing trend in sustainable chemistry. nih.gov These metals are less expensive and more environmentally friendly than their precious metal counterparts. While their catalytic activity can sometimes be lower, ongoing research is focused on designing sophisticated ligand architectures to enhance their performance in cross-coupling and other transformations.

Photoredox catalysis has emerged as a powerful tool for activating inert chemical bonds under mild conditions. nih.gov By using light to initiate single-electron transfer processes, photoredox catalysts can enable a wide range of transformations that are not accessible through traditional thermal methods. For polyhalogenated benzoates, this could open up new avenues for selective C-H functionalization and the introduction of novel functional groups.

Catalytic SystemKey FeaturesApplication in Polyhalogenated Benzoates
Palladium & Nickel CatalysisHigh efficiency and selectivity in cross-coupling reactions.Selective C-X bond activation (e.g., C-I vs. C-Br). acs.orgnih.govacs.org
Earth-Abundant Metal CatalysisLower cost and environmental impact.Sustainable alternatives for cross-coupling reactions. nih.gov
Photoredox CatalysisMild reaction conditions, activation of inert bonds.Novel C-H functionalization and C-X bond transformations. nih.gov

Integration of Machine Learning and AI in Reaction Prediction and Optimization

Predictive models can be trained on large datasets of known reactions to predict the outcome of a new transformation, including the major product, yield, and optimal reaction conditions. nih.govnih.govresearchgate.net For a complex molecule like Ethyl 3-Bromo-5-fluoro-4-iodobenzoate, with multiple potential reaction sites, ML models can help chemists to identify the most promising synthetic strategies and avoid time-consuming trial-and-error experimentation. These models can analyze subtle electronic and steric effects to predict regioselectivity with increasing accuracy. eurekalert.org

AI/ML ApplicationFunctionImpact on Synthesis of Polyhalogenated Benzoates
Predictive ModelingPredicts reaction outcomes, yields, and optimal conditions.Identifies selective functionalization strategies and reduces experimental effort. nih.govnih.gov
Retrosynthesis ToolsProposes novel and efficient synthetic routes.Accelerates the design of synthetic pathways to complex targets. cas.org
Automated SynthesisPerforms and optimizes reactions autonomously.Enables high-throughput screening of reaction conditions for improved efficiency. technologynetworks.com

Expanding the Scope of Functionalization via C-H Activation Strategies

Directly converting C-H bonds into new functional groups, a process known as C-H activation , represents a paradigm shift in organic synthesis. beilstein-journals.orgyoutube.com This approach avoids the need for pre-functionalized starting materials, leading to more step-economical and atom-economical synthetic routes. For polyhalogenated benzoate esters, C-H activation offers the exciting possibility of introducing new substituents onto the aromatic ring without disturbing the existing halogen atoms.

Transition metal-catalyzed C-H activation has been a major focus of research, with catalysts based on palladium, rhodium, and iridium showing remarkable activity. nih.govnih.gov By using directing groups, it is possible to achieve high regioselectivity, targeting specific C-H bonds for functionalization. The ester group in a benzoate can itself act as a directing group, facilitating ortho-C-H functionalization. However, the development of methods for meta and para C-H activation remains a significant challenge. nih.gov

Late-stage functionalization is a particularly powerful application of C-H activation, allowing for the modification of complex molecules at a late stage in the synthetic sequence. acs.orgnih.gov This is especially valuable in drug discovery, where it can be used to rapidly generate a library of analogs for structure-activity relationship studies. For a molecule like this compound, late-stage C-H activation could be used to introduce a wide range of functional groups, further expanding its utility as a synthetic building block.

The development of new catalytic systems that can tolerate a wide range of functional groups and operate under mild conditions is crucial for the widespread adoption of C-H activation strategies. nih.gov The ultimate goal is to achieve catalyst-controlled site-selectivity, where the choice of catalyst dictates which C-H bond is functionalized, regardless of the inherent reactivity of the substrate. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.